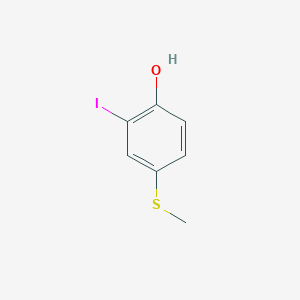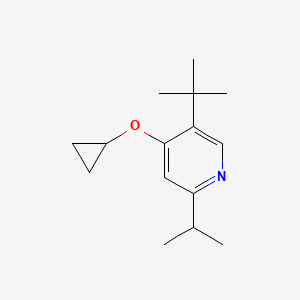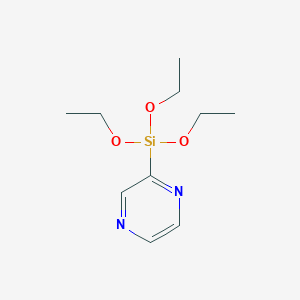
2-(Triethoxysilyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Triethoxysilyl)pyrazine is an organosilicon compound that features a pyrazine ring bonded to a triethoxysilyl group. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including materials science and chemistry. The presence of both the pyrazine ring and the triethoxysilyl group imparts distinct characteristics, making it a versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triethoxysilyl)pyrazine typically involves the reaction of a pyrazine derivative with a triethoxysilane compound. One common method includes the cross-coupling reaction between a 2-haloazulene derivative and triethoxysilane in the presence of a rhodium catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Triethoxysilyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized under specific conditions, leading to the formation of pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: The triethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the triethoxysilyl group under mild conditions.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Triethoxysilyl)pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Triethoxysilyl)pyrazine involves its interaction with various molecular targets and pathways:
Molecular Targets: The pyrazine ring can interact with enzymes and receptors, modulating their activity. The triethoxysilyl group can form covalent bonds with silanol groups on surfaces, enhancing adhesion and stability.
Pathways Involved: The compound can influence pathways related to cell signaling, oxidative stress, and membrane permeability.
Comparison with Similar Compounds
2-(Triethoxysilyl)pyrazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: this compound stands out due to its combination of the pyrazine ring and triethoxysilyl group, providing unique chemical reactivity and versatility in applications ranging from materials science to medicine.
Properties
Molecular Formula |
C10H18N2O3Si |
|---|---|
Molecular Weight |
242.35 g/mol |
IUPAC Name |
triethoxy(pyrazin-2-yl)silane |
InChI |
InChI=1S/C10H18N2O3Si/c1-4-13-16(14-5-2,15-6-3)10-9-11-7-8-12-10/h7-9H,4-6H2,1-3H3 |
InChI Key |
GYTKQOVBKNQQTR-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=NC=CN=C1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


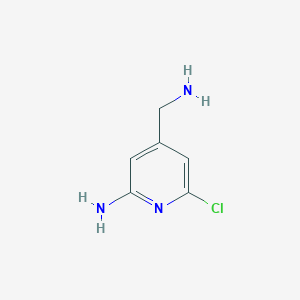
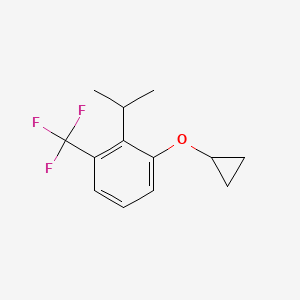
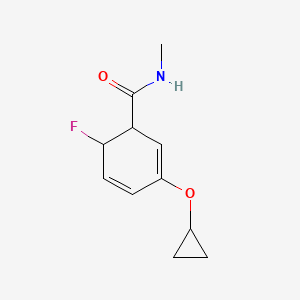
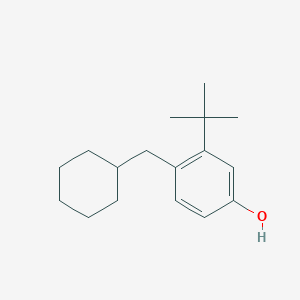
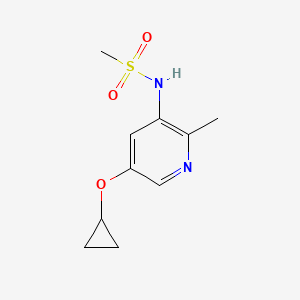
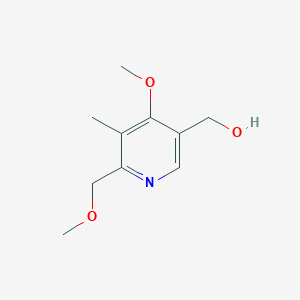
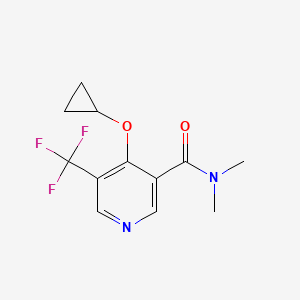
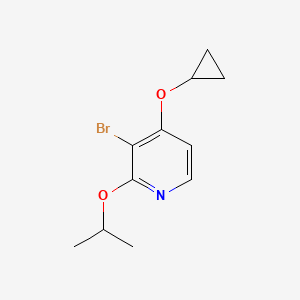
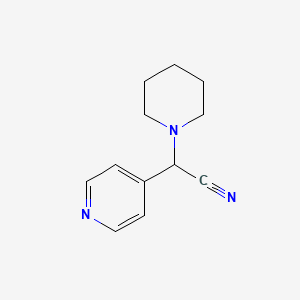
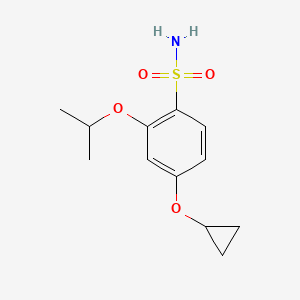
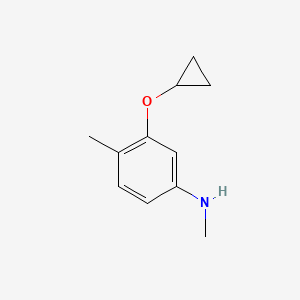
![1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14834941.png)
